VIPR1 Antagonist Activity vs. In-Class JNK-Focused Analogs
The cyclohexanecarboxamide analog demonstrates distinct target engagement relative to the prototypical JNK inhibitor TCS JNK 5a. In a rat RKE cell-based cAMP accumulation assay, the target compound exhibited an IC₅₀ of 470 nM against the vasoactive intestinal polypeptide receptor 1 (VIPR1), a class-B GPCR [1]. By contrast, TCS JNK 5a (naphthalene-1-carboxamide analog) is a potent, selective JNK2/3 kinase inhibitor (pIC₅₀ JNK3 = 6.7, JNK2 = 6.5) with no reported VIPR1 activity [2]. This target-switch effect illustrates that the amide substituent fundamentally dictates the pharmacological target profile within the same scaffold.
| Evidence Dimension | VIPR1 antagonism (functional activity) |
|---|---|
| Target Compound Data | IC₅₀ = 470 nM (VIPR1, rat RKE cell cAMP assay) |
| Comparator Or Baseline | TCS JNK 5a (naphthalene-1-carboxamide analog): no VIPR1 activity reported; JNK3 pIC₅₀ = 6.7 (IC₅₀ ≈ 20 nM) |
| Quantified Difference | Qualitative target switch: VIPR1 antagonist vs. JNK kinase inhibitor |
| Conditions | VIPR1: rat RKE cells, inhibition of VIP-induced intracellular cAMP accumulation; JNK: in vitro kinase activity assays (ATP-binding site) |
Why This Matters
For researchers requiring a VIPR1 tool compound, the cyclohexanecarboxamide analog provides a specific chemotype entry point not offered by the widely available JNK-targeted naphthyl analog.
- [1] BindingDB. Entry BDBM50365994: VIPR1 antagonist IC₅₀ = 470 nM for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclohexanecarboxamide. View Source
- [2] Angell, R. M. et al. Bioorg. Med. Chem. Lett. 2007, 17 (5), 1296–1301. TCS JNK 5a JNK2/3 pIC₅₀ values. View Source
